![molecular formula C19H16ClNO3 B6422363 N-[(2-chlorophenyl)methyl]-7-methoxy-1-benzoxepine-4-carboxamide CAS No. 950336-09-1](/img/structure/B6422363.png)
N-[(2-chlorophenyl)methyl]-7-methoxy-1-benzoxepine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in each step of the synthesis .Molecular Structure Analysis
This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, the mechanism of the reactions, and the products formed .Physical And Chemical Properties Analysis
This involves measuring properties like the compound’s melting point, boiling point, solubility, and stability. It could also include studying how the compound behaves under different conditions, like varying pH or temperature .Mécanisme D'action
Target of Action
A structurally similar compound, pyraclostrobin, targets the mitochondrial respiration of fungi . It’s used against a wide range of plant pathogens .
Mode of Action
Pyraclostrobin, a similar compound, inhibits the mitochondrial respiration of fungi . This inhibition disrupts the energy production within the fungal cell, leading to cell death .
Biochemical Pathways
Pyraclostrobin, a similar compound, affects the electron transfer between cytochrome b and cytochrome c1, both of which are part of the cytochrome bc1 enzyme complex located in the inner mitochondrial membrane of fungi .
Result of Action
Based on the mode of action of the similar compound pyraclostrobin, it can be inferred that the compound might lead to cell death in fungi by disrupting their energy production .
Action Environment
Pyraclostrobin, a similar compound, is known to be highly soluble in water and quite volatile, which may make it prone to drift .
Avantages Et Limitations Des Expériences En Laboratoire
N-[(2-chlorophenyl)methyl]-7-methoxy-1-benzoxepine-4-carboxamide(2-chlorophenylmethyl)-7-methoxy-1-benzoxepine-4-carboxamide has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize and is available commercially. In addition, this compound is stable and can be stored for extended periods of time. However, this compound is also limited in its use in laboratory experiments due to its low solubility in aqueous solutions.
Orientations Futures
N-[(2-chlorophenyl)methyl]-7-methoxy-1-benzoxepine-4-carboxamide(2-chlorophenylmethyl)-7-methoxy-1-benzoxepine-4-carboxamide has potential applications in a variety of therapeutic areas. Future research should focus on further elucidating the biochemical and physiological effects of this compound, as well as exploring its potential therapeutic applications. In particular, further research should focus on the potential of this compound to act as an anti-inflammatory, neuroprotective, and anti-cancer agent. Additionally, further research should focus on developing improved methods of synthesis and delivery of this compound.
Méthodes De Synthèse
N-[(2-chlorophenyl)methyl]-7-methoxy-1-benzoxepine-4-carboxamide(2-chlorophenylmethyl)-7-methoxy-1-benzoxepine-4-carboxamide can be synthesized using a variety of methods. The most common method involves reacting 2-chlorophenylmethylchloride with 7-methoxy-1-benzoxepine-4-carboxylic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
N-[(2-chlorophenyl)methyl]-7-methoxy-1-benzoxepine-4-carboxamide(2-chlorophenylmethyl)-7-methoxy-1-benzoxepine-4-carboxamide has been studied for its potential therapeutic applications. It has been studied for its anti-inflammatory, neuroprotective, and anti-cancer properties. In addition, this compound has been studied for its potential to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-7-methoxy-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-23-16-6-7-18-15(11-16)10-13(8-9-24-18)19(22)21-12-14-4-2-3-5-17(14)20/h2-11H,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQYRGKKVBKQKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-4-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazine](/img/structure/B6422280.png)
![N-butyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422283.png)
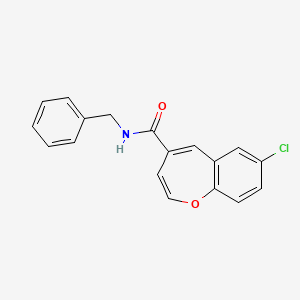
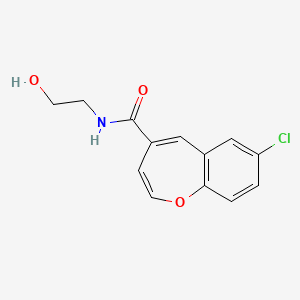
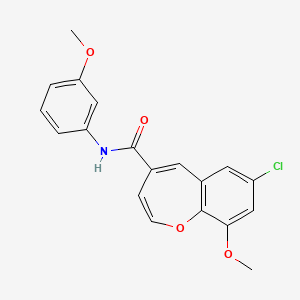
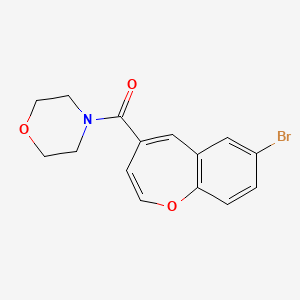
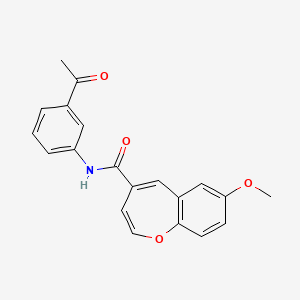

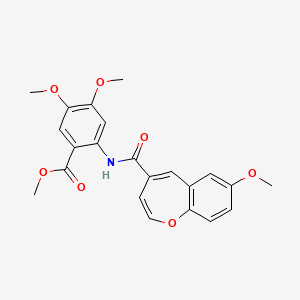
![ethyl 1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B6422369.png)
![ethyl 1-{[(3,4-difluorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B6422373.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6422388.png)
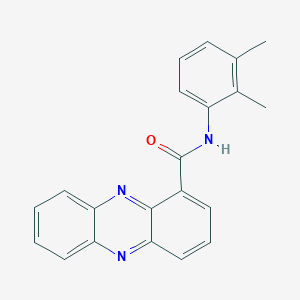
![methyl 4-(2-{3-[(5Z)-3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamido)benzoate](/img/structure/B6422392.png)